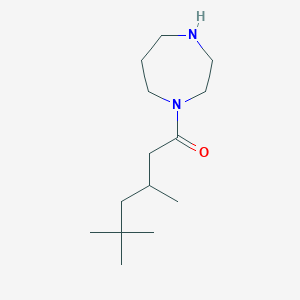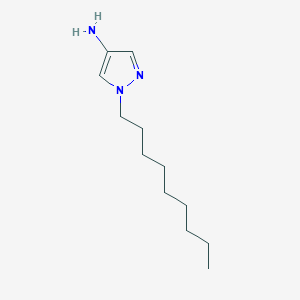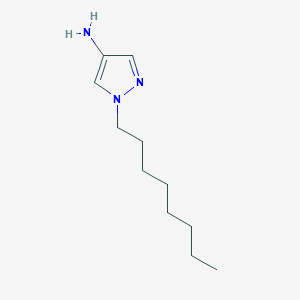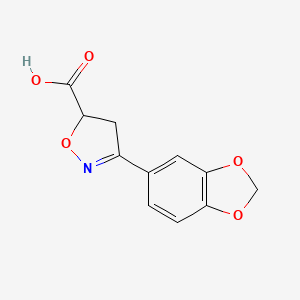
3-(2H-1,3-Benzodioxol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a 1,3-benzodioxol-5-yl group are organic compounds containing a 1,3-benzodioxole moiety . This group is a heterocyclic compound (a ring structure containing atoms of at least two different elements) and is often found in various pharmaceuticals and research chemicals .
Synthesis Analysis
The synthesis of these types of compounds often involves complex organic reactions. Unfortunately, without specific information on the compound , it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzodioxole moiety, which consists of a benzene ring fused to a 1,3-dioxole ring . The exact structure would depend on the specific substituents attached to this core structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Some general properties of compounds with a benzodioxole moiety can include a certain molecular weight and formula .Aplicaciones Científicas De Investigación
3-(2H-1,3-Benzodioxol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been studied for its potential use in many different areas of scientific research. It has been used as a building block in the synthesis of other compounds, such as heterocyclic aromatic compounds and organic molecules. Additionally, this compound has been studied for its potential use in drug discovery, as it has been found to have anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Microtubules are a key target for anticancer agents . The compound has also shown activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with microtubules and tubulin, it disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound has high gastrointestinal absorption , indicating good bioavailability.
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . It has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2H-1,3-Benzodioxol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is its stability, which makes it suitable for use in a variety of experiments. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for research purposes. However, this compound is not suitable for use in certain types of experiments, such as those involving the use of high temperatures, as it may decompose at high temperatures. Additionally, this compound is not suitable for use in experiments involving the use of organic solvents, as it may react with certain organic solvents.
Direcciones Futuras
There are many potential future directions for the use of 3-(2H-1,3-Benzodioxol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid in scientific research. One potential direction is the use of this compound in drug discovery. This compound has already been found to have anti-inflammatory and anti-cancer properties, and further research could be conducted to determine if it could be used as a potential therapeutic agent. Additionally, this compound could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound could also be studied for its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, this compound could be studied for its potential use in the synthesis of other compounds, such as heterocyclic aromatic compounds and organic molecules.
Métodos De Síntesis
3-(2H-1,3-Benzodioxol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be synthesized through a variety of methods. The most common method is the direct synthesis from benzodioxole and an acid chloride. This method involves the reaction of the acid chloride with benzodioxole in the presence of a base, such as pyridine, to form this compound. Other methods include the reaction of benzodioxole with an amine or an alcohol in the presence of a base. Additionally, this compound can be synthesized from the reaction of benzodioxole with an aldehyde or ketone in the presence of a base.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to have high selectivity for kinases . The nature of these interactions is complex and can involve both binding and inhibition .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For example, it has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid exerts its effects through various mechanisms. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . It also has inhibitory activity against malaria parasites and amines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-11(14)10-4-7(12-17-10)6-1-2-8-9(3-6)16-5-15-8/h1-3,10H,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYVXIWPGMVQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC3=C(C=C2)OCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

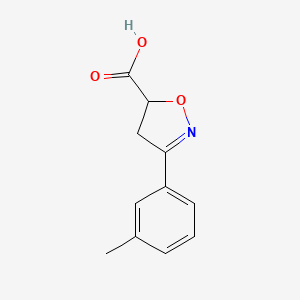

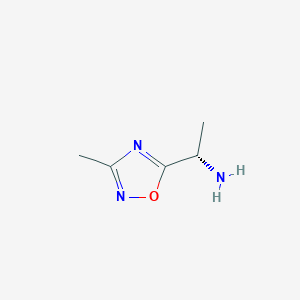
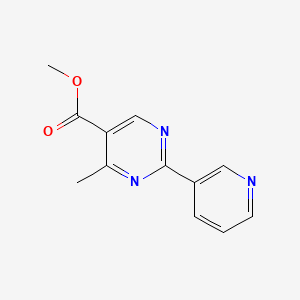





![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)
